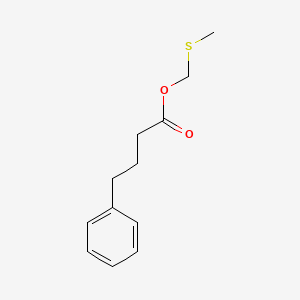
4-Nitro-5-propylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-5-propylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-propylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the nitration of 5-propylthiophene-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products and to ensure the selective introduction of the nitro group at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-5-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Reduction: 4-Amino-5-propylthiophene-2-carboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
4-Nitro-5-propylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Nitro-5-propylthiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)thiophene-2-carboxylic acid: Similar structure with a nitrophenyl group instead of a propyl group.
Thiophene-2-carboxylic acid: Lacks the nitro and propyl groups, making it less reactive in certain chemical reactions.
4-Nitrothiophene-2-carboxylic acid: Similar structure but without the propyl group.
Uniqueness
4-Nitro-5-propylthiophene-2-carboxylic acid is unique due to the presence of both a nitro group and a propyl group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
89499-48-9 |
|---|---|
Molecular Formula |
C8H9NO4S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
4-nitro-5-propylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c1-2-3-6-5(9(12)13)4-7(14-6)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
URYPLWGQDNPQOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


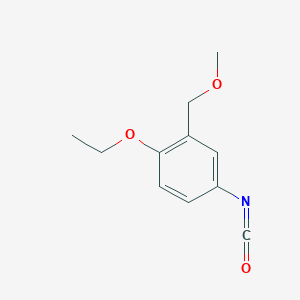

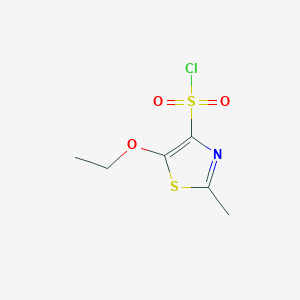
![8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14387139.png)
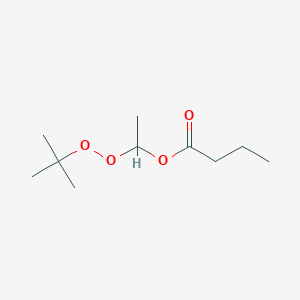
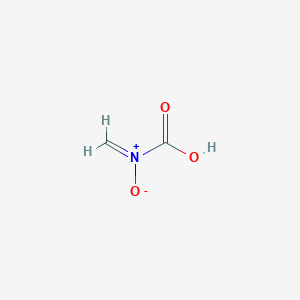
![2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-](/img/structure/B14387147.png)

![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)

![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)
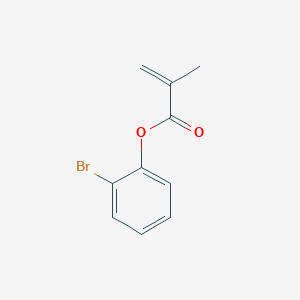
![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)
